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Abstract: G protein-coupled receptor 84 (GPR84) is a metabolite-sensing receptor primarily

expressed on immune cells, including macrophages, neutrophils, and microglia.[1][2] Its

expression is often upregulated in response to inflammatory stimuli, implicating it as a key

player in immune modulation and a promising therapeutic target for a range of inflammatory

and fibrotic diseases.[3][4] This document provides a detailed overview of the molecular

mechanisms of GPR84 activation, its principal downstream signaling cascades, and the

resultant cellular and physiological effects. It includes a compilation of quantitative data on

known ligands and detailed protocols for key experimental assays used to study GPR84

function.

GPR84 Activation and Ligands
GPR84 is endogenously activated by medium-chain fatty acids (MCFAs), particularly those with

carbon chain lengths of 9 to 14.[5][6] Capric acid (C10) is often cited as one of the more potent

endogenous ligands.[2] The relatively low in-vivo concentrations of these MCFAs have spurred

the development of synthetic agonists and antagonists to better probe the receptor's function.

[1]

Agonists:

Endogenous: Medium-chain fatty acids (e.g., capric acid, lauric acid). Hydroxylated MCFAs,

such as 2- and 3-hydroxy lauric acid, have also been shown to activate GPR84.[7]
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Synthetic: A variety of small molecules have been identified, with 6-n-octylaminouracil (6-

OAU) being a widely used surrogate agonist.[1][7] Other notable agonists include ZQ-16,

embelin, and diindolylmethane (DIM), which may act as an allosteric agonist.[1][4] The

biased agonist DL-175 has been shown to preferentially activate certain pathways over

others.[1]

Antagonists:

Several antagonists have been developed and are being investigated for therapeutic use.

GLPG1205 and PBI-4050 are two prominent examples that have entered clinical trials for

conditions like idiopathic pulmonary fibrosis.[1][4][8]

Table 1: Quantitative Data for Selected GPR84 Ligands
Ligand
Name

Type
Reported
Potency
(EC50)

Assay Type
Reference
Cell Line

Citation

2-hydroxy

lauric acid
Agonist 9.9 µM

[35S]GTPγS

Binding

GPR84-

expressing

membranes

[7]

3-hydroxy

lauric acid
Agonist 13 µM

[35S]GTPγS

Binding

GPR84-

expressing

membranes

[7]

2-hydroxy

capric acid
Agonist 31 µM

[35S]GTPγS

Binding

GPR84-

expressing

membranes

[7]

6-n-

octylaminour

acil (6-OAU)

Agonist Not specified

Calcium

Mobilization,

cAMP

HEK293/Gα1

6/GPR84,

CHO-

K1/GPR84

[9][10]

ZQ-16 Agonist ~10 µM
Calcium

Mobilization

HEK293/Gα1

6/GPR84
[10]

GLPG1205 Antagonist Not specified N/A N/A [1][8]

PBI-4050 Antagonist Not specified N/A N/A [1]
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Downstream Signaling Pathways
GPR84 activation initiates multiple intracellular signaling cascades, primarily through Gαi/o

proteins and β-arrestins. These pathways ultimately orchestrate the receptor's diverse cellular

effects.

Gαi/o Protein-Coupled Signaling
The canonical signaling pathway for GPR84 involves its coupling to pertussis toxin (PTX)-

sensitive Gαi/o proteins.[2][5][7] This interaction leads to the inhibition of adenylyl cyclase,

resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[5][9] Reduced cAMP levels

can modulate the activity of downstream effectors like Protein Kinase A (PKA). Furthermore,

GPR84 activation via the Gαi/o pathway has been shown to trigger the phosphorylation of key

signaling kinases, including Akt and ERK, and promote the nuclear translocation of NF-κB's

p65 subunit, leading to the transcription of pro-inflammatory genes.[9][11][12]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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